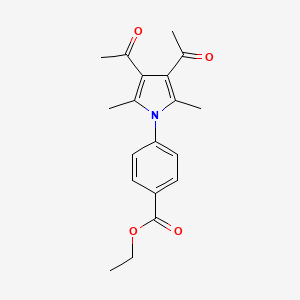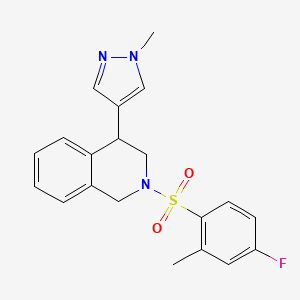![molecular formula C20H14ClF6N3O3 B2572719 [1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-45-3](/img/structure/B2572719.png)
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The compound also contains a pyrazol group, which is a class of organic compounds with the formula C3H3N2H .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazol group, a trifluoromethyl group, and a phenoxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Heterocyclic Compounds Synthesis
The chemistry of heterocyclic compounds, such as pyrazoles, is a vital area of study. Gomaa and Ali (2020) reviewed the synthesis and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their use as building blocks for various heterocyclic compounds including pyrazolo-imidazoles and spiropyridines. This work underscores the potential of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science Gomaa & Ali, 2020.
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. Kaur, Kumar, and Gupta (2015) discussed the significance of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, in influencing the activity profile of compounds. Their review highlights the importance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents, indicating the potential biomedical applications of such compounds Kaur, Kumar, & Gupta, 2015.
Environmental Impact and Degradation
The environmental occurrence and degradation of chlorophenol compounds, which may share structural similarities with the query compound, have been extensively studied. For example, Bedoux et al. (2012) reviewed the toxicity, occurrence, and degradation of triclosan and its by-products in the environment. They highlighted its widespread use and persistence in the environment, indicating the importance of understanding the environmental impact and degradation pathways of chlorinated compounds Bedoux et al., 2012.
Chemosensors Development
Roy (2021) reviewed the development of chemosensors based on 4-methyl-2,6-diformylphenol, demonstrating how such compounds can be used to detect metal ions and other analytes. This highlights the application potential of similar compounds in developing sensors for environmental monitoring and analytical chemistry Roy, 2021.
Propiedades
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3O3/c1-30-17(33-14-4-2-3-11(9-14)19(22,23)24)15(16(29-30)20(25,26)27)10-32-18(31)28-13-7-5-12(21)6-8-13/h2-9H,10H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNYSFSKEJWCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)
![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)
![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2572642.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)
![2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2572652.png)
![N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide](/img/structure/B2572656.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2572659.png)